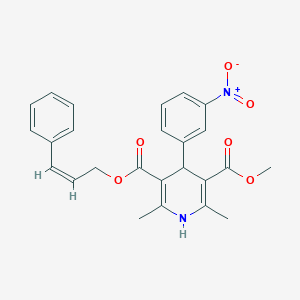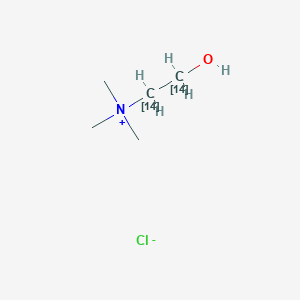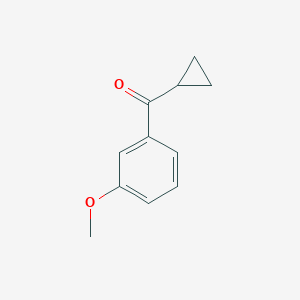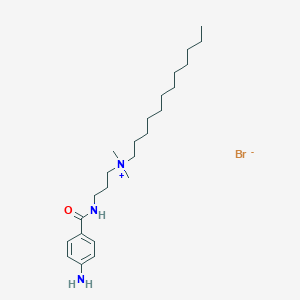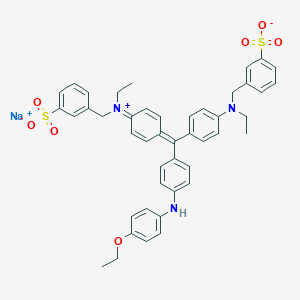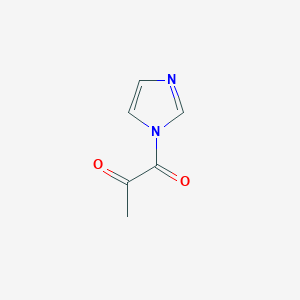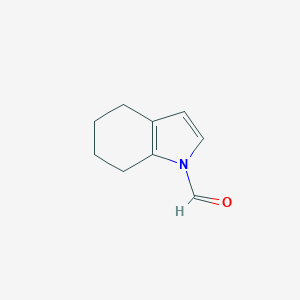
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is an organic compound that is widely used in scientific research. It is a versatile building block in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is not fully understood. However, it is believed to act as a precursor to various biologically active compounds. It is also believed to interact with various enzymes and receptors in the body, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde has various biochemical and physiological effects. It has been shown to have antitumor, antiviral, and antibacterial properties. It also has anxiolytic and antidepressant effects, as well as the ability to regulate appetite and sleep. Additionally, it is involved in the regulation of various neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds, making it a valuable tool in drug discovery. However, one of the limitations of using this compound is its instability. It is prone to oxidation and degradation, which can affect its activity and potency.
Direcciones Futuras
There are many future directions for the use of 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde in scientific research. One direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential as a drug target for various diseases, such as cancer and neurological disorders. Additionally, the role of this compound in various physiological processes, such as metabolism and immune function, could be further explored.
In conclusion, 4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde can be synthesized using various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst. Another method involves the reduction of indole-3-carboxaldehyde using sodium borohydride or other reducing agents.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde is widely used in scientific research due to its versatile nature. It is a key building block in the synthesis of various biologically active compounds, including alkaloids, antitumor agents, and neurotransmitters. It is also used in the synthesis of various natural products, such as tryptophan and serotonin.
Propiedades
Número CAS |
105679-16-1 |
|---|---|
Nombre del producto |
4,5,6,7-Tetrahydro-1H-indole-1-carbaldehyde |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydroindole-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h5-7H,1-4H2 |
Clave InChI |
BDVQPOKEJHCNCD-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CN2C=O |
SMILES canónico |
C1CCC2=C(C1)C=CN2C=O |
Sinónimos |
1H-Indole-1-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



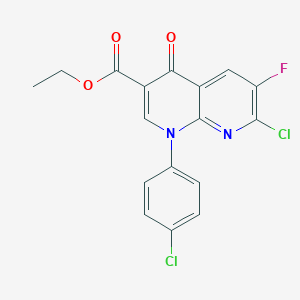

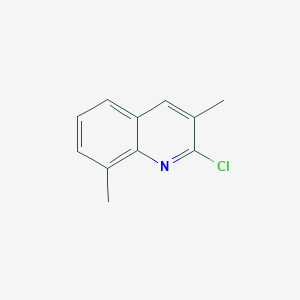
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
